molecular formula C21H20N2O2S2 B2821458 3-(2-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-37-6

3-(2-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

货号: B2821458
CAS 编号: 850915-37-6
分子量: 396.52
InChI 键: JKQKQTBIJHMMIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a high-purity chemical reagent designed for research applications. This compound belongs to the 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one chemical class, a scaffold of significant interest in medicinal chemistry due to its strong association with biologically active molecules . Compounds featuring this core structure are frequently investigated as potent kinase inhibitors . For instance, closely related thieno[3,2-d]pyrimidine derivatives have been developed as selective inhibitors of epidermal growth factor receptor (EGFR) mutants, such as EGFRL858R/T790M, which are prevalent in non-small cell lung cancer (NSCLC) . These inhibitors often work by targeting the kinase domain, with some forming covalent bonds with key cysteine residues (e.g., Cys797) to achieve irreversible inhibition and overcome drug resistance . Beyond oncology, the structural motifs present in this compound—including the (3-methylbenzyl)thio side chain and the 2-methoxyphenyl group—are common in building blocks for various therapeutic targets, suggesting broad utility in probing cellular signal transduction pathways . This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

3-(2-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-14-6-5-7-15(12-14)13-27-21-22-16-10-11-26-19(16)20(24)23(21)17-8-3-4-9-18(17)25-2/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQKQTBIJHMMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound may exert anticancer effects through several mechanisms:

  • Inhibition of NF-κB Pathway : It has been shown to reduce the DNA binding ability of NF-κB, a transcription factor involved in cell proliferation and survival. This inhibition leads to decreased expression of pro-inflammatory cytokines and ultimately reduces tumor growth in hepatocellular carcinoma (HCC) models .
  • Cytotoxicity in Cancer Cell Lines : The compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. The IC50 values reported for these cells are approximately 9.17 µM and 6.29 µM respectively, indicating significant potency against these cancer types .

Neuropharmacological Activity

The compound also shows promise as a neuroprotective agent , particularly through its potential as an acetylcholinesterase inhibitor:

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition could enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies have highlighted the compound's effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance:

  • HepG2 Cells : Treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM.
  • MCF-7 Cells : Similar results were noted, with IC50 values indicating effective cytotoxicity.

In Vivo Studies

Animal models have been utilized to further evaluate the biological activity of this compound:

  • Tumor Growth Inhibition : In HCC-induced mice models, administration of the compound led to a marked reduction in tumor size and weight compared to control groups. Histological analysis revealed decreased cellular proliferation markers and increased apoptosis .

Data Summary

Biological ActivityModel/Cell LineIC50 (µM)Notes
NF-κB InhibitionHCC Cell LinesN/AReduced cytokine levels
CytotoxicityHepG29.17Dose-dependent effects
CytotoxicityMCF-76.29Significant apoptosis induction
Acetylcholinesterase InhibitionElectric Eel AChEN/APotential neuroprotective effects

Case Studies

  • Hepatocellular Carcinoma (HCC) : A study involving HCC cell lines demonstrated that treatment with this compound led to significant reductions in tumor growth metrics and inflammatory markers.
  • Alzheimer's Disease Models : Research on animal models for Alzheimer's indicated that compounds similar to this thienopyrimidine derivative exhibited improved cognitive function metrics through enhanced cholinergic activity.

相似化合物的比较

Structural Analogues

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives vary in substituents at positions 2 and 3, significantly altering their physicochemical and biological properties.

Compound Name Position 2 Substituent Position 3 Substituent Core Structure Key Differences Reference
Target Compound (3-Methylbenzyl)thio 2-Methoxyphenyl 6,7-Dihydrothieno[3,2-d]pyrimidinone Partial saturation; bulky thioether group
2-[(4-Chlorophenyl)methylsulfanyl] analog (4-Chlorobenzyl)thio 2-Methoxyphenyl 6,7-Dihydrothieno[3,2-d]pyrimidinone Chlorine substituent (electron-withdrawing)
3a (2,6-Bis(3-methoxyphenyl)-3-methyl) Methyl 3-Methoxyphenyl Thieno[3,2-d]pyrimidinone Fully aromatic; methyl at N3
Compound 273 Thioxo (S=O) 2-Methoxyphenyl Thieno[3,2-d]pyrimidinone Thione group (increased polarity)
3b (2,6-Bis(3-hydroxyphenyl)-3-methyl) Methyl 3-Hydroxyphenyl Thieno[3,2-d]pyrimidinone Hydroxyl groups (enhanced hydrophilicity)

Key Observations :

  • Chlorine in the 4-chlorobenzyl analog () introduces electron-withdrawing effects, which may alter binding affinity .
  • Steric and Hydrophobic Interactions : The (3-methylbenzyl)thio group in the target compound increases steric bulk compared to smaller substituents like methyl (3a) or thioxo (273), possibly influencing selectivity in enzyme inhibition .

Key Observations :

  • Low yields (e.g., 14% for 273) highlight challenges in introducing thioether groups, possibly due to side reactions or purification difficulties .
  • Methylation (e.g., 3a) offers moderate yields (48%), suggesting robustness in N-alkylation strategies .

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodological Answer : Synthesis involves multi-step reactions starting with cyclocondensation of thioketones and amines to form the thieno[3,2-d]pyrimidine core. Key steps include:
  • Core formation : Reflux precursors (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and aldehydes) in ethanol to generate azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO .
  • Substituent introduction : Thioether linkage (3-methylbenzyl thio) is introduced via nucleophilic substitution under controlled conditions (e.g., DMF/DMSO solvents, 60–80°C, 12–24 hours) .
  • Yield optimization : Use TLC and HPLC to monitor reactions; typical yields range from 50–75% after purification by column chromatography .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm, methylbenzyl thio protons at δ 2.3–2.6 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+: ~435.12) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C absorption at ~650 cm⁻¹) .
  • X-ray crystallography : Resolves 3D conformation for SAR studies .

Q. How can researchers conduct initial biological screening to identify potential targets?

  • Methodological Answer :
  • In vitro assays : Screen against kinase panels (e.g., tyrosine kinases) or inflammatory targets (e.g., COX-2) using fluorescence polarization or ELISA. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7); compare with non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxyphenyl vs. ethoxyphenyl) impact biological activity?

  • Methodological Answer :
  • SAR studies : Synthesize derivatives with substituent modifications (e.g., replace 2-methoxyphenyl with 4-ethoxyphenyl) and compare bioactivity.
  • Lipophilicity analysis : Measure logP values (e.g., via HPLC) to correlate with membrane permeability; methoxy groups increase hydrophobicity vs. ethoxy .
  • Binding affinity assays : Use surface plasmon resonance (SPR) to quantify interactions with targets (e.g., kinases). Data shows trifluoromethyl groups enhance binding by 2–3× via hydrophobic interactions .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :
  • Orthogonal validation : Replicate assays in independent models (e.g., primary cells vs. cell lines) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify off-target effects at high doses .
  • Computational modeling : Perform molecular dynamics simulations to predict binding stability; discrepancies between in silico and in vitro data may indicate assay-specific artifacts .

Q. How can molecular docking guide the design of analogs with improved target specificity?

  • Methodological Answer :
  • Target selection : Dock the compound into active sites of kinases (e.g., EGFR) using AutoDock Vina. Focus on hydrogen bonds between the pyrimidinone core and catalytic lysine residues .
  • Free energy calculations : Use MM-GBSA to rank analogs; modifications at the 3-methylbenzyl thio group improve ΔG binding by up to 4 kcal/mol .
  • Validation : Synthesize top-ranked analogs and test in kinase inhibition assays .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to pH 1–13 buffers, H₂O₂, and UV light; monitor degradation via HPLC. Half-life >6 hours at pH 7.4 suggests suitability for in vivo use .
  • Metabolite identification : Incubate with liver microsomes; LC-MS/MS detects oxidative metabolites (e.g., sulfoxide derivatives) .

Q. Which in vivo models are appropriate for evaluating efficacy and toxicity?

  • Methodological Answer :
  • Rodent models : Use xenograft mice for anticancer testing (e.g., 20 mg/kg daily dosing) .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28-day studies. Compare with positive controls (e.g., doxorubicin) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。